molecular formula C21H23ClN2O4S B12752339 Chlorpromazine maleate CAS No. 16639-82-0

Chlorpromazine maleate

Cat. No.: B12752339
CAS No.: 16639-82-0
M. Wt: 434.9 g/mol
InChI Key: SREBWYZNQRYUHE-BTJKTKAUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorpromazine maleate can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-chlorophenothiazine with 3-dimethylaminopropyl chloride in the presence of a base to form chlorpromazine. This is followed by the reaction with maleic acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization and filtration to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Chlorpromazine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chlorpromazine maleate has a wide range of scientific research applications:

Mechanism of Action

Chlorpromazine maleate exerts its effects primarily by acting as an antagonist on various postsynaptic receptors. It blocks dopaminergic receptors (subtypes D1, D2, D3, and D4), which are involved in the regulation of mood and behavior. Additionally, it has antiserotonergic and antihistaminergic properties, contributing to its anxiolytic, antidepressive, and antiaggressive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorpromazine maleate is unique due to its broad spectrum of activity, affecting multiple neurotransmitter systems. It was the first antipsychotic introduced and remains a benchmark for comparing newer antipsychotic medications .

Properties

CAS No.

16639-82-0

Molecular Formula

C21H23ClN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C17H19ClN2S.C4H4O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

SREBWYZNQRYUHE-BTJKTKAUSA-N

Isomeric SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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